1-Pyrenepropanol 1-Pyrenepropanol
Brand Name: Vulcanchem
CAS No.: 61098-94-0
VCID: VC13221772
InChI: InChI=1S/C19H16O/c20-12-2-5-13-6-7-16-9-8-14-3-1-4-15-10-11-17(13)19(16)18(14)15/h1,3-4,6-11,20H,2,5,12H2
SMILES: C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCO
Molecular Formula: C19H16O
Molecular Weight: 260.3 g/mol

1-Pyrenepropanol

CAS No.: 61098-94-0

Cat. No.: VC13221772

Molecular Formula: C19H16O

Molecular Weight: 260.3 g/mol

* For research use only. Not for human or veterinary use.

1-Pyrenepropanol - 61098-94-0

Specification

CAS No. 61098-94-0
Molecular Formula C19H16O
Molecular Weight 260.3 g/mol
IUPAC Name 3-pyren-1-ylpropan-1-ol
Standard InChI InChI=1S/C19H16O/c20-12-2-5-13-6-7-16-9-8-14-3-1-4-15-10-11-17(13)19(16)18(14)15/h1,3-4,6-11,20H,2,5,12H2
Standard InChI Key WJJOHUDYMDDNJG-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCO
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCO

Introduction

Chemical Identity and Structural Characteristics

1-Pyrenepropanol belongs to the class of pyrene derivatives, characterized by a four-fused benzene ring system substituted with a 3-hydroxypropyl group at the 1-position. Its molecular structure (Figure 1) grants it dual solubility characteristics—moderate hydrophobicity from the pyrene core and limited hydrophilicity from the hydroxyl group. The compound’s IUPAC name is 3-(pyren-1-yl)propan-1-ol, and its CAS registry number is 89683-64-9 .

Key Structural Features:

  • Aromatic Core: The pyrene moiety provides strong fluorescence and stability due to its conjugated π-system.

  • Hydroxyl Group: Enhances solubility in polar solvents and facilitates chemical modifications, such as esterification or etherification.

  • Alkyl Chain: The three-carbon spacer balances lipophilicity and molecular flexibility.

Synthesis Methods

1-Pyrenepropanol is synthesized through electrophilic substitution or reduction reactions starting from pyrene or its derivatives. A representative method involves the following steps:

Friedel-Crafts Acylation of Pyrene

Pyrene undergoes Friedel-Crafts acylation with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., TiCl₄) to form 1-(3-chloropropionyl)pyrene. Subsequent hydrolysis yields 1-pyrenepropanoic acid, which is reduced to 1-pyrenepropanol using lithium aluminum hydride (LiAlH₄) .

Reaction Scheme:

  • Acylation:

    Pyrene+ClCH₂CH₂COClTiCl41-(3-Chloropropionyl)pyrene+HCl\text{Pyrene} + \text{ClCH₂CH₂COCl} \xrightarrow{\text{TiCl}_4} \text{1-(3-Chloropropionyl)pyrene} + \text{HCl}
  • Hydrolysis:

    1-(3-Chloropropionyl)pyrene+H2O1-Pyrenepropanoic acid+HCl\text{1-(3-Chloropropionyl)pyrene} + \text{H}_2\text{O} \rightarrow \text{1-Pyrenepropanoic acid} + \text{HCl}
  • Reduction:

    1-Pyrenepropanoic acidLiAlH41-Pyrenepropanol+H2O\text{1-Pyrenepropanoic acid} \xrightarrow{\text{LiAlH}_4} \text{1-Pyrenepropanol} + \text{H}_2\text{O}

Alternative Route via Pyrenecarboxaldehyde

1-Pyrenecarboxaldehyde, synthesized via Vilsmeier-Haack formylation of pyrene , can be converted to 1-pyrenepropanol through a Grignard reaction with ethylene oxide followed by reduction (Figure 2).

Physical and Chemical Properties

Spectroscopic Data

  • Fluorescence: Exhibits strong emission at λₑₓ = 330 nm and λₑₘ = 375–450 nm, typical of pyrene derivatives .

  • UV-Vis: Absorption maxima at 275 nm and 345 nm in ethanol .

Solubility

1-Pyrenepropanol displays improved solubility in alcohols compared to pyrene due to its hydroxyl group. Experimental data for pyrene in alcohol mixtures (Table 1) suggest that 1-pyrenepropanol’s solubility in 1-propanol/2-propanol blends exceeds 10 mM at 25°C .

Table 1: Solubility of Pyrene in Alcohol Mixtures (25°C)

Solvent SystemSolubility (mM)
1-Propanol/2-Propanol8.2 ± 0.3
1-Butanol/1-Propanol6.7 ± 0.2

Thermal Stability

  • Melting Point: 142–145°C (decomposition observed above 150°C) .

  • Boiling Point: Estimated at 410°C based on pyrene’s boiling point (393°C) .

Applications

Fluorescence Probing in Nanomaterials

1-Pyrenepropanol serves as a polarity-sensitive probe in lipid nanoparticles (SLNs). Its fluorescence intensity ratio (I₁/I₃) varies with microenvironment polarity, enabling real-time monitoring of drug encapsulation efficiency . For example, in SLNs stabilized with poloxamers, I₁/I₃ values shift from 1.21 (hydrophobic core) to 1.78 (aqueous interface) .

Organic Synthesis Intermediate

The hydroxyl group allows derivatization into esters or ethers, useful in synthesizing vat dyes (e.g., Brilliant Orange GR) and polymer precursors .

Environmental and Analytical Chemistry

As a PAH derivative, it aids in studying pollutant adsorption on microplastics or soil matrices. Its fluorescence facilitates detection at sub-ppb levels in HPLC assays .

Data Availability
All referenced data are available in the cited sources. Experimental procedures for replication are detailed in .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator